Regioisomeric Differentiation: 6-Carboxylate vs. 4-Carboxylate Physicochemical and Reactivity Profiles
The 6‑carboxylate regioisomer (ethyl 2H‑[1,3]dioxolo[4,5‑c]pyridine‑6‑carboxylate, CAS 76470‑28‑5) differs from the 4‑carboxylate regioisomer (methyl [1,3]dioxolo[4,5‑c]pyridine‑4‑carboxylate, CAS 2107846‑92‑2) in substitution position, which alters the electronic distribution on the pyridine ring and the vector of the ester group. This positional difference directly impacts hydrogen‑bonding geometry and steric accommodation in target binding sites [REFS‑1]. In BACE1 drug discovery, the 6‑carboxamide fragment derived from the 6‑acid/ester was indispensable for achieving >100‑fold selectivity over BACE2, while 4‑substituted and alternative heterocyclic analogs could not replicate this selectivity window [REFS‑2].
| Evidence Dimension | Substitution position and functional group vector on dioxolo[4,5‑c]pyridine core |
|---|---|
| Target Compound Data | Ethyl ester at 6‑position; molecular weight 195.17; XLogP3 1.2; TPSA 57.6 Ų [REFS‑1] |
| Comparator Or Baseline | Methyl [1,3]dioxolo[4,5‑c]pyridine‑4‑carboxylate (CAS 2107846‑92‑2); molecular weight 181.15; carboxylate at 4‑position [REFS‑1] |
| Quantified Difference | Positional isomerism (6‑ vs. 4‑substitution); molecular weight difference +14.02; altered hydrogen‑bond acceptor/donor geometry; differential BACE1/BACE2 selectivity in derived amides [REFS‑2] |
| Conditions | Structural comparison based on published physicochemical data; biological relevance inferred from BACE1 inhibitor SAR studies on 6‑carboxamide derivatives |
Why This Matters
Procurement of the wrong regioisomer leads to divergent synthetic intermediates and loss of target selectivity in drug discovery programs, making CAS‑specific sourcing essential.
- [1] Rombouts, F.J.R., et al. J. Med. Chem. 2021, 64, 14103–14128. View Source
